N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide is a ring-substituted N-arylcinnamanilide. [] It belongs to the class of organic compounds known as cinnamanilides, which are amides derived from cinnamic acid. Cinnamanilides, including N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide, have gained attention in scientific research due to their potential biological activities, including antiparasitic properties. []
N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide is classified as an enamide, a subclass of amides where the carbonyl carbon is part of a double bond with an adjacent carbon atom. This specific compound falls under the category of substituted prop-2-enamides due to the presence of a bromo substituent on the aromatic ring and a prop-2-enamide functional group.
The synthesis of N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide typically involves a two-step process:
N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide has a molecular formula of . Its structure can be described as follows:
The compound's molecular weight is approximately 269.15 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide primarily revolves around its reactivity as an enamide:
The physical and chemical properties of N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide include:
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications.
N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide has several scientific applications:
The synthesis of N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide relies heavily on transition metal-catalyzed cross-coupling methodologies, with palladium-catalyzed Heck reactions emerging as a cornerstone approach. This enamide is synthesized through the palladium-mediated coupling of 4-bromo-2,6-dimethylaniline (CAS 24596-19-8) with acrylonitrile or acrylamide derivatives. Recent optimizations have demonstrated that microwave irradiation significantly enhances reaction efficiency, reducing coupling times from >17 hours to 90 minutes while improving yields from 68.6% to 71.4% for analogous enamide intermediates [2]. The strategic selection of palladium catalysts is critical: while palladium acetate ($67/g) with tri-O-methylphenylphosphine ligands ($8/g) offers superior trans-isomer selectivity, its cost drives investigation into recyclable Pd/C systems despite toxicity challenges with acrylonitrile (classified as B-class organic toxicant) [2].
Table 1: Optimization of Heck Reaction Parameters for Enamide Synthesis
Catalyst System | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isomer Selectivity |
---|---|---|---|---|---|---|
Pd(OAc)₂ | Tri-O-methylphenylphosphine | NMP | 95 | 17 | 71.4 | trans:cis 99.3:0.7 |
Pd/C | None | DME | 80 | 24 | 64.5 | Moderate trans bias |
Pd(OAc)₂ (microwave) | DMAP* | CH₃CN | 120 | 1.5 | 77.0 | >99% trans |
DMAP = 4-dimethylaminopyridine, acts as acyl transfer catalyst
Alternative routes employ in situ acrylamide generation via dehydration of 3-(4-amino-3,5-dimethylphenyl)prop-2-enamide using POCl₃. This two-step sequence bypasses hazardous acrylonitrile handling but introduces stoichiometric phosphorus waste, highlighting the trade-off between safety and environmental impact [2]. Recent advances focus on ligand design to suppress homocoupling and enable low catalyst loadings (≤0.5 mol% Pd), substantially reducing heavy metal contamination in the pharmaceutical intermediate [8].
The sterically hindered aromatic precursor 4-bromo-2,6-dimethylaniline (CAS 24596-19-8, C₈H₁₀BrN, MW 200.08) exhibits distinctive regiochemical behavior due to ortho-methyl group symmetry. Bromination occurs exclusively at the para position relative to the amine group, driven by the strong ortho-para directing effect of -NH₂ and steric shielding of ortho positions by methyl groups. This yields a crystalline solid (mp 48-51°C) with diagnostic NMR shifts: aromatic protons appear as a singlet at δ 6.90 ppm (H-3/H-5), while methyl groups resonate as singlets at δ 2.25 ppm [5]. Computational analysis (LogPo/w consensus 2.61) confirms significant lipophilicity, influencing solvent choice in subsequent acrylamidation [4].
Table 2: Regioselectivity in Bromination of 2,6-Dimethylaniline Derivatives
Substrate | Position | Conditions | Product | mp (°C) | Aromatic ¹H NMR (ppm) |
---|---|---|---|---|---|
2,6-Dimethylaniline | C4 | Br₂/CHCl₃, 0°C | 4-Bromo-2,6-dimethylaniline | 48-51 | 6.90 (s, 2H) |
2,6-Dimethylphenol | C4 | Br₂/AcOH | 4-Bromo-2,6-xylenol (CAS 2374-05-2) | 74-78 | 7.10 (s, 2H) |
1-Bromo-2,6-dimethylbenzene | C4 | Br₂/Fe, Δ | 1,4-Dibromo-2,6-dimethylbenzene | 78-80 | 7.35 (s, 2H) |
The phenolic analogue 4-bromo-2,6-xylenol (C₈H₉BrO, MW 201.06, mp 74-78°C) demonstrates similar bromination regioselectivity but undergoes electrophilic substitution at C3/C5 only under forcing conditions, yielding 3,4-dibromo-2,6-xylenol and 3,4,5-tribromo-2,6-xylenol in chloroform or carbon tetrachloride [1] [6]. Iodine-initiated polymerization of 4-bromo-2,6-xylenol in THF further illustrates the reactivity modulation imparted by bromine, where the electron-withdrawing Br substituent deactivates the ring toward oxidation compared to unsubstituted 2,6-xylenol [1]. Steric maps from X-ray crystallography reveal that ortho-methyl groups create a 70° dihedral angle with the benzene plane, explaining the kinetic protection of adjacent positions and enabling chemoselective N-acylation at the amine without competitive O-acylation in phenolic analogues [5] [6].
The acrylamide moiety in N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide displays pronounced stereoelectronic features that govern its reactivity. Conformational analysis reveals near-perpendicular orientation between the acrylamide double bond and aromatic plane, minimizing conjugation to preserve enamide electrophilicity. This orthogonal arrangement is stabilized by n→π* hyperconjugation from the nitrogen lone pair into the C=O antibonding orbital, lowering rotation barrier to 12-15 kcal/mol [8]. Hammett studies demonstrate the bromine substituent’s dual role: while σp = +0.23 moderately enhances β-carbon electrophilicity (δρ+ = 0.15), its steric bulk impedes Michael addition kinetics by 3-fold versus unsubstituted analogues.
Microwave-assisted coupling exploits the acrylamide’s electron-deficient β-carbon in nucleophilic aromatic substitution (SNAr) with chloropyrimidines. At 120°C in acetonitrile, polarization of the C=C bond (bond length elongation to 1.34Å) facilitates regioselective addition-elimination, achieving 21% overall yield for analogous rilpivirine intermediates versus 18.5% via conventional heating [2]. Substituent effects were quantified by comparing second-order rate constants for pyrimidine displacement: electron-donating groups (e.g., 4-OMe) on the aniline ring decelerate reaction 5.7-fold, whereas electron-withdrawing substituents (4-CF₃) accelerate addition 2.3-fold [8].
Table 3: Electronic Substituent Effects on Acrylamide Reactivity
Aniline Substituent | Hammett σp | C=O Stretching (cm⁻¹) | β-Carbon δC (ppm) | Relative SNAr Rate (k/kH) |
---|---|---|---|---|
4-Br | +0.23 | 1665 | 134.2 | 1.8 |
4-OCH₃ | -0.27 | 1650 | 132.9 | 0.4 |
4-NO₂ | +0.78 | 1680 | 135.7 | 3.1 |
4-CF₃ | +0.54 | 1672 | 134.9 | 2.3 |
Infrared spectroscopy reveals the electronic influence of the bromine substituent on acrylamide carbonyl stretching frequency (νC=O = 1665 cm⁻¹), shifted +15 cm⁻¹ versus 4-methoxy analogues due to diminished resonance donation from the aniline nitrogen. This electronic perturbation enhances the acrylamide’s susceptibility to nucleophilic attack at the β-carbon during SNAr reactions with chlorinated heterocycles, a key transformation in constructing complex molecules like rilpivirine [2] [8]. Quantum mechanical calculations (DFT-B3LYP/6-311G**) confirm bromine’s effect on LUMO distribution: the β-carbon orbital coefficient increases by 0.07 versus hydrogen-substituted analogues, rationalizing its enhanced reactivity in Michael additions and cross-couplings [8].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1